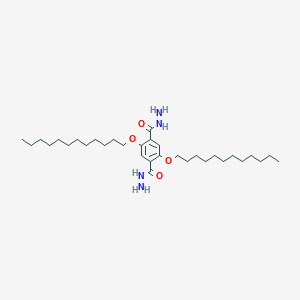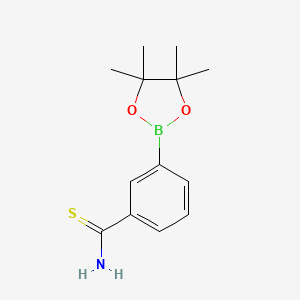
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide, also known as anandamide, is a naturally occurring compound that belongs to the class of fatty acid amides. It is an endogenous cannabinoid neurotransmitter found in the brain and peripheral tissues of animals. Anandamide is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid. It plays a crucial role in various physiological processes, including pain, mood, appetite, and memory .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide can be synthesized through the amidation of arachidonic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sodium methoxide, and is carried out under mild conditions. The reaction mixture is stirred at room temperature for a few hours, followed by purification using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of microbial algal oil rich in arachidonic acid. The algal oil is reacted with ethanolamine in the presence of a catalyst, such as sodium methoxide, under controlled conditions. The reaction is carried out in a solvent mixture of hexane and ethanol. After the reaction, the product is purified through crystallization and extraction techniques to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and hydroperoxides.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid amides.
Substitution: Various substituted amides depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides and their interactions with other molecules.
Biology: The compound is studied for its role in the endocannabinoid system and its effects on various physiological processes.
Medicine: Research focuses on its potential therapeutic applications in pain management, neuroprotection, and anti-inflammatory effects.
Industry: It is used in the development of pharmaceuticals and as a bioactive compound in nutraceuticals.
Mecanismo De Acción
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, the compound activates signaling pathways that modulate pain, mood, appetite, and other functions. Additionally, it interacts with other receptors, such as GPR18 and GPR55, contributing to its diverse effects .
Comparación Con Compuestos Similares
Similar Compounds
N-arachidonoyl dopamine (NADA): Another endocannabinoid with similar structure and function.
2-arachidonoylglycerol (2-AG): A major endocannabinoid involved in various physiological processes.
Oleoylethanolamide (OEA): A fatty acid amide with appetite-regulating properties.
Uniqueness
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide is unique due to its specific binding affinity to cannabinoid receptors and its role in modulating a wide range of physiological processes. Its ability to interact with multiple receptors and signaling pathways distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C22H37NO2 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25) |
Clave InChI |
LGEQQWMQCRIYKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


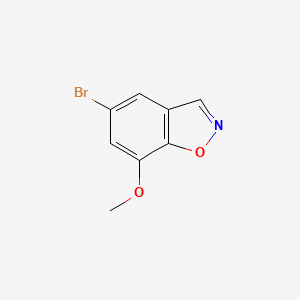
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
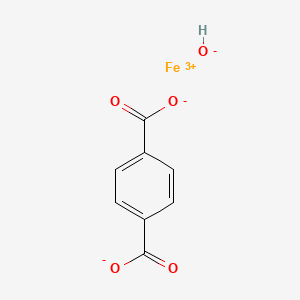
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
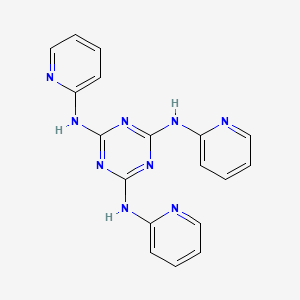
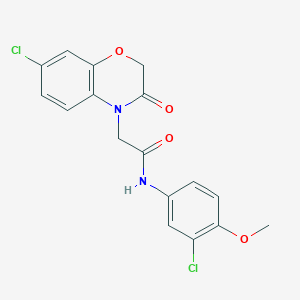
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
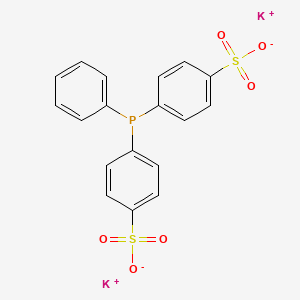
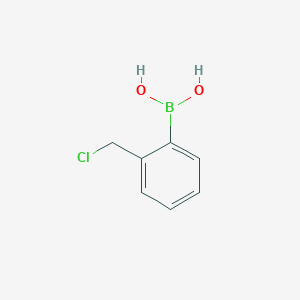

![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
